methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
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Overview
Description
methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a carboxylate group, an acetamido group, and a dichlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate typically involves multiple steps. One common synthetic route starts with the preparation of 2,4-dichlorophenoxyacetic acid, which is then converted to its corresponding acyl chloride. This acyl chloride is reacted with 4,5-dimethylthiophene-3-carboxylic acid in the presence of a base to form the desired ester. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dichlorophenoxy moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the dichlorophenoxy moiety .
Scientific Research Applications
methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory agent due to its ability to inhibit the COX-2 enzyme.
Agricultural Chemistry: It is studied for its herbicidal properties and its ability to control broadleaf weeds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. In medicinal applications, it inhibits the COX-2 enzyme, reducing the production of pro-inflammatory prostaglandins. In agricultural applications, it disrupts the growth of weeds by interfering with their hormonal balance and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl (2,4-dichlorophenoxy)acetate: A related compound with similar herbicidal properties.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar structure but different functional groups.
Uniqueness
methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities. Its combination of functional groups allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C16H15Cl2NO4S |
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Molecular Weight |
388.3 g/mol |
IUPAC Name |
methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H15Cl2NO4S/c1-8-9(2)24-15(14(8)16(21)22-3)19-13(20)7-23-12-5-4-10(17)6-11(12)18/h4-6H,7H2,1-3H3,(H,19,20) |
InChI Key |
HBDIWILULSPPNR-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
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